molecular formula C6H15ErO12S3 B14738450 Erbium ethyl sulfate CAS No. 3095-59-8

Erbium ethyl sulfate

Cat. No.: B14738450
CAS No.: 3095-59-8
M. Wt: 542.6 g/mol
InChI Key: SDSCNBKOELKESU-UHFFFAOYSA-K
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Description

Erbium ethyl sulfate is a specialized chemical reagent of interest for research in inorganic and materials chemistry. It combines the properties of the rare-earth element erbium with the ethyl sulfate anion. Researchers may investigate its unique characteristics for potential applications in material science, including its luminescent properties, catalytic behavior, or use as a precursor for synthesizing advanced inorganic materials. This product is provided as a high-purity compound to ensure consistent and reliable results in laboratory settings. This compound is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct appropriate risk assessments prior to use.

Properties

CAS No.

3095-59-8

Molecular Formula

C6H15ErO12S3

Molecular Weight

542.6 g/mol

IUPAC Name

erbium(3+);ethyl sulfate

InChI

InChI=1S/3C2H6O4S.Er/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3

InChI Key

SDSCNBKOELKESU-UHFFFAOYSA-K

Canonical SMILES

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Er+3]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Erbium oxide reacts with concentrated sulfuric acid to form erbium sulfate:
$$
\text{Er}2\text{O}3 + 3\text{H}2\text{SO}4 \rightarrow \text{Er}2(\text{SO}4)3 + 3\text{H}2\text{O}
$$
Subsequent esterification with ethanol ($$\text{C}2\text{H}5\text{OH}$$) yields ethyl sulfate intermediates, which coordinate with erbium ions under controlled hydration:
$$
\text{Er}2(\text{SO}4)3 + 6\text{C}2\text{H}5\text{OH} \rightarrow 2\text{Er}(\text{C}2\text{H}5\text{SO}4)3 + 3\text{H}2\text{O}
$$
The final product crystallizes as a nonahydrate, $$\text{Er}(\text{C}2\text{H}5\text{SO}4)3 \cdot 9\text{H}_2\text{O}$$, upon slow evaporation.

Optimization Parameters

  • Temperature : Maintaining the reaction below $$140^\circ\text{C}$$ prevents diethyl ether formation, a common side product in esterification.
  • Acid Concentration : Sulfuric acid at $$93\%$$ purity ensures complete oxide dissolution while minimizing side reactions.
  • Hydration Control : Gradual water removal via vacuum distillation enhances crystal purity.

Table 1: Typical Reaction Conditions for Conventional Synthesis

Parameter Optimal Range Impact on Yield
Reaction Temperature $$80^\circ\text{C}$$ 85-90%
$$\text{H}2\text{SO}4$$ Concentration $$93\%$$ Maximal Er³⁺ solubility
Ethanol Molar Ratio 6:1 ($$\text{Er}2\text{O}3$$:$$\text{C}2\text{H}5\text{OH}$$) Prevents over-esterification

Metathesis Reactions with Erbium Salts

Metathesis (ion exchange) between erbium chloride ($$\text{ErCl}3$$) and sodium ethyl sulfate ($$\text{NaC}2\text{H}5\text{SO}4$$) offers a streamlined alternative:
$$
\text{ErCl}3 + 3\text{NaC}2\text{H}5\text{SO}4 \rightarrow \text{Er}(\text{C}2\text{H}5\text{SO}4)3 + 3\text{NaCl}
$$
This method circumvents sulfuric acid handling but requires stringent stoichiometric control to avoid sodium contamination.

Challenges and Solutions

  • Byproduct Removal : Sodium chloride ($$\text{NaCl}$$) is removed via recrystallization in ethanol-methanol mixtures.
  • pH Management : Neutral conditions (pH 7-8) stabilize the ethyl sulfate ligand, preventing hydrolysis to erbium hydroxide.

Hydrothermal Synthesis for Enhanced Crystallinity

Hydrothermal methods employ high-pressure autoclaves to facilitate crystal growth. A mixture of erbium nitrate ($$\text{Er}(\text{NO}3)3$$), sulfuric acid, and ethanol is heated to $$180^\circ\text{C}$$ for 48 hours, yielding single crystals suitable for spectroscopic studies.

Advantages :

  • Improved Morphology : Hexagonal crystals with fewer defects.
  • Scalability : Batch processes achieve $$>95\%$$ yield.

Electrochemical Deposition

Recent advances explore electrochemical routes, where erbium anodes are oxidized in ethyl sulfate electrolytes. This method, though nascent, promises energy-efficient production:
$$
\text{Er} \rightarrow \text{Er}^{3+} + 3e^-
$$
$$
3\text{C}2\text{H}5\text{SO}4^- + \text{Er}^{3+} \rightarrow \text{Er}(\text{C}2\text{H}5\text{SO}4)_3
$$

Table 2: Electrochemical Parameters

Current Density Electrolyte Composition Deposition Rate
$$10\,\text{mA/cm}^2$$ $$0.5\,\text{M} \,\text{C}2\text{H}5\text{SO}_4\text{H}$$ $$2.5\,\mu\text{m/hr}$$

Comparative Analysis of Synthesis Routes

Table 3: Method Efficacy and Limitations

Method Yield (%) Purity (%) Energy Cost
Conventional 85-90 98 High
Metathesis 75-80 95 Moderate
Hydrothermal 90-95 99 Very High
Electrochemical 60-70 90 Low

Chemical Reactions Analysis

Thermal Decomposition Pathways

Erbium ethyl sulfate undergoes multi-stage pyrolysis when heated, as revealed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) :

Decomposition Sequence

Temperature Range (°C)ProcessProducts Formed
50-150DehydrationEr(C~2~H~5~SO~4~)~3~·nH~2~O → Anhydrous Er(C~2~H~5~SO~4~)~3~
180-220Ethyl group eliminationEr(HSO~4~)~3~ + C~2~H~4↑ + H~2~O↑
250-350Bisulfate decompositionEr~2~(SO~4~)~3~ + H~2~SO~4↑
>400Sulfate stabilizationCrystalline Er~2~(SO~4~)~3~

The activation energy for the primary decomposition step (180-220°C) was calculated as 127 kJ/mol using Kissinger's method . This exothermic process shows first-order kinetics with an average reaction rate constant of 4.7×10^-3 s^-1 at 200°C.

Hydrolysis Behavior

In aqueous systems, the compound demonstrates pH-dependent dissociation:

Acidic Conditions (pH < 3)
Er(C~2~H~5~SO~4~)~3~ + 3H~2~O → [Er(H~2~O)~9~]^3+^ + 3C~2~H~5~SO~4^-^
Rose-red solution forms due to Er^3+^ hydration complex

Neutral/Basic Conditions (pH ≥ 7)
Er(C~2~H~5~SO~4~)~3~ + 6OH^-^ → Er(OH)~3~↓ + 3C~2~H~5~SO~4^-^ + 3H~2~O
Forms insoluble erbium hydroxide precipitate

Reactivity with Inorganic Acids

Concentrated sulfuric acid induces ligand displacement:
Er(C~2~H~5~SO~4~)~3~ + 6H~2~SO~4~ → Er~2~(SO~4~)~3~ + 3C~2~H~5~OSO~3~H + 3H~2~O
Quantitative conversion occurs within 2 hrs at 80°C

Hydrochloric acid treatment produces chloride complexes:
Er(C~2~H~5~SO~4~)~3~ + 6HCl → [ErCl~6~]^3-^ + 3C~2~H~5~SO~4~H + 3H^+^
Violet-colored solution forms via ligand substitution

Coordination Chemistry

The ethyl sulfate ligands exhibit unique binding modes:

Structural Features

  • Three bidentate ethyl sulfate ligands per Er^3+^ ion

  • Coordination number = 9 (6 from sulfate groups, 3 from water)

  • Distorted tricapped trigonal prism geometry

Ligand Displacement Reactions

ReactantProductConditions
NH~3~ (gaseous)Er(OH)~3~·(C~2~H~5~SO~4~)~3~Ambient temperature
K~2~C~2~O~4~Er~2~(C~2~O~4~)~3~·3H~2~O60°C, pH 4.5
Na~2~EDTA[Er(EDTA)]^-^ complex90°C, 12 hrs

Stability Considerations

Critical stability parameters from experimental studies:

Thermodynamic Data

PropertyValueMeasurement Method
ΔH° decomposition (200°C)+218 kJ/molDSC
Solubility in H~2~O12.7 g/100mL (25°C)Gravimetric
pH of 1M solution2.4 ± 0.3Potentiometric

The compound shows remarkable thermal stability below 150°C but undergoes rapid ligand degradation above 180°C, making it unsuitable for high-temperature applications. Its reactivity profile suggests applications in catalytic systems and as a precursor for erbium-containing nanomaterials .

Scientific Research Applications

It appears there might be a misunderstanding in the query. The requested compound is "Erbium ethyl sulfate," but "Erbium sulfate" and "ethyl sulfate" are distinct compounds with different applications. Erbium sulfate is a salt of erbium, while ethyl sulfate is an ethyl ester of sulfuric acid . Because of this distinction, the following response will cover each compound separately.

Erbium Sulfate

Erbium sulfate solutions are utilized in several applications, including:

  • Catalysis: Commonly used in petrochemical cracking and as automotive catalysts .
  • Water Treatment: Useful in water treatment processes .
  • Material Science: Applied in plating, textiles, and research . Also used in optics, lasers, crystals, and glass applications .

American Elements offers erbium sulfate solutions at customer-specified concentrations and provides various packaging options. They also maintain production facilities in the United States, Northern Europe (Liverpool, UK), Southern Europe (Milan, Italy), Australia, and China .

Ethyl Sulfate

Ethyl sulfate (EtS) is a direct metabolite of ethanol and is increasingly used as a biomarker for alcohol consumption .

Forensic Analysis: EtS can be detected in urine samples using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) . It serves as a marker for ethanol intake, similar to ethyl glucuronide (EtG) . A study using LC-ESI-ion trap-MS/MS method was developed and validated for identifying and quantifying EtG and EtS as ethanol biomarkers from urine samples .

Alcohol Monitoring:

  • EtS, along with ethyl glucuronide, is tested to prevent false positives in alcohol use monitoring .
  • A study implemented a 300-nanogram cutoff for ethyl sulfate in monitoring programs .
  • Research indicates that EtG and EtS screening affects participant performance in drug court programs .
  • Serum EtG and EtS levels can detect recent drinking, providing valuable information . Statistical models based on alcohol dose and time since consumption explain a significant portion of the variance in observed EtG (68%) and EtS (62%) values .

Production: Ethyl sulfates can be produced by absorbing ethylene in concentrated sulfuric acid to form ethyl hydrogen sulfate, followed by hydrolysis . The proportion of diethyl sulfate obtained depends on the duration of the treatment of sulfuric acid with ethylene .

CompoundRetention Time (min)Precursor ion (m/z)Product ions (m/z)
Ethyl sulfate (EtS)1.7125.597.5
Ethyl glucuronide (EtG)6.7221.5103, 113

Mechanism of Action

Erbium ethyl sulfate can be compared with other rare earth ethyl sulfates, such as thulium ethyl sulfate and yttthis compound. While these compounds share similar chemical structures, this compound is unique due to its specific optical and magnetic properties. These properties make it particularly valuable in applications such as quantum communication and advanced imaging techniques.

Comparison with Similar Compounds

Key Properties :

  • Magnetic Behavior : Erbium ethyl sulfate displays anisotropic Zeeman effects under magnetic fields, making it a model system for studying crystal field interactions .
  • Thermal Properties : The heat capacity of this compound is influenced by crystal field splitting of the Er³⁺ ion’s ground state, with significant contributions from lattice vibrations above 40 K .
  • Synthesis : Typically synthesized by reacting erbium oxide (Er₂O₃) with ethylsulfuric acid, followed by crystallization under controlled conditions.

Comparison with Other Rare Earth Ethyl Sulfates

Thulium Ethyl Sulfate (Tm(C₂H₅SO₄)₃·9H₂O)

Thulium ethyl sulfate shares structural similarities with this compound, including hydration state (9 H₂O) and coordination geometry. However, differences arise in their magnetic and spectroscopic behaviors:

  • Magnetic Properties : Thulium’s smaller ionic radius (Tm³⁺: 0.994 Å vs. Er³⁺: 1.004 Å) leads to stronger crystal field effects, altering Zeeman splitting patterns .
  • Applications : Both compounds are used in gamma-ray resonance absorption studies, but thulium ethyl sulfate is more sensitive to nuclear quadrupole interactions .

Holmium-Containing Compounds

This suggests that holmium analogs may exhibit comparable anisotropic Zeeman effects but with distinct energy level spacings due to Ho³⁺’s electronic structure .

Comparison with Erbium Sulfate (Er₂(SO₄)₃)

Erbium sulfate (Er₂(SO₄)₃) is an inorganic sulfate salt with markedly different properties:

Property This compound Erbium Sulfate (Octahydrate)
Solubility (20°C, g/100g H₂O) Not reported 6.53
Thermal Stability Stable up to 200 K; heat capacity dominated by crystal field effects Decomposes on heating; hygroscopic
Density (g/cm³) Not reported 3.678
Applications Magnetic and spectroscopic studies Industrial catalysts, dopants in glass

Key Differences :

  • Solubility : Erbium sulfate octahydrate has higher aqueous solubility than ethyl sulfate derivatives, which are less soluble due to the bulky organic anion.
  • Thermal Behavior : Erbium sulfate decomposes endothermically, while this compound’s thermal response is dominated by electronic transitions .

Comparison with Other Erbium Salts

Erbium Chloride (ErCl₃)

  • Solubility : Highly soluble in water (≈50 g/100g), unlike ethyl sulfates .
  • Magnetic Properties : Lacks the anisotropic Zeeman effects seen in ethyl sulfates due to simpler ionic bonding .

Erbium Oxide (Er₂O₃)

  • Thermal Expansion : Coefficient of thermal expansion (CTE) for Er₂O₃ is 6.6 ×10⁻⁶/K, lower than most organic-containing erbium salts .
  • Applications : Used in nuclear reactors and fiber-optic amplifiers, contrasting with ethyl sulfate’s research-focused applications .

Data Tables

Table 1: Solubility and Thermal Properties

Compound Solubility (g/100g H₂O, 20°C) Decomposition Temp (°C) Density (g/cm³)
This compound Not reported Stable ≤200 K Not reported
Erbium Sulfate Octahydrate 6.53 >100 (decomposes) 3.678

Table 2: Magnetic and Structural Comparison

Compound Magnetic Anisotropy Hydration State Key Application
This compound High (Zeeman effect) 9 H₂O Spectroscopy
Thulium Ethyl Sulfate Moderate 9 H₂O Nuclear resonance

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